molecular formula C5H10ClNO B2563870 3-Amino-3-methylcyclobutan-1-one hydrochloride CAS No. 2089255-22-9

3-Amino-3-methylcyclobutan-1-one hydrochloride

Cat. No. B2563870
CAS RN: 2089255-22-9
M. Wt: 135.59
InChI Key: KXARBQGNYDIIDP-UHFFFAOYSA-N
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Description

The compound 3-Amino-3-methylcyclobutan-1-one hydrochloride is a derivative of cyclobutanone, which is a four-membered cyclic ketone. The presence of the amino group and the methyl group on the cyclobutane ring indicates that the compound could have interesting chemical and physical properties, as well as potential biological activity.

Synthesis Analysis

The synthesis of related cyclobutane derivatives has been explored in several studies. For instance, a series of 3-aminocyclobut-2-en-1-ones, which are structurally similar to the compound , were synthesized through the condensation of cyclobuta-1,3-diones with a phenylalanine-derived primary amine . This method could potentially be adapted for the synthesis of this compound by using appropriate starting materials and reagents.

Molecular Structure Analysis

While the exact molecular structure of this compound is not discussed in the provided papers, the structure of related compounds has been determined. For example, the structure of a protected 2-aminocyclobutanone was confirmed by a single crystal X-ray structure . This suggests that similar analytical techniques could be used to elucidate the structure of this compound.

Chemical Reactions Analysis

The chemical reactivity of cyclobutanone derivatives can be quite diverse. The papers indicate that these compounds can undergo various

Scientific Research Applications

Potential Applications in Synthetic Chemistry

Compounds with similar structures to "3-Amino-3-methylcyclobutan-1-one hydrochloride" are often used as intermediates in the synthesis of more complex molecules. For instance, amino-triazoles, closely related to the structural motif of our compound of interest, have been highlighted for their role as raw materials in fine organic synthesis. They serve as building blocks in the production of pharmaceuticals, agrochemicals, dyes, and high-energy materials due to their versatile reactivity and ability to form heterocyclic compounds (Nazarov et al., 2021). This suggests that "this compound" could similarly find use in synthetic routes towards novel organic compounds with industrial and medicinal value.

Role in Drug Discovery and Pharmaceutical Research

Chemical structures incorporating the "cyclobutan-1-one" moiety and amino groups have been explored for their pharmacological potential. Such scaffolds are often key components in the design of new drugs due to their ability to interact with biological targets. A review by Nasri, Bayat, and Kochia (2021) on the synthesis and biological roles of 1,2,4-triazole-containing scaffolds, utilizing amino-triazoles, underscores the importance of these compounds in drug discovery efforts against cancer, microbial infections, and various diseases (Nasri et al., 2021). By analogy, "this compound" could be a precursor or key intermediate in developing new therapeutic agents.

Safety and Hazards

The safety information for “3-Amino-3-methylcyclobutan-1-one hydrochloride” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray .

properties

IUPAC Name

3-amino-3-methylcyclobutan-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO.ClH/c1-5(6)2-4(7)3-5;/h2-3,6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXARBQGNYDIIDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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